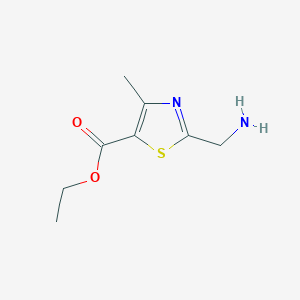

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a 1,3-thiazole core substituted with an aminomethyl group at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 4. The thiazole ring’s electron-rich nature and the strategic placement of functional groups make this compound a versatile intermediate in medicinal chemistry and drug development. Its structure allows for diverse chemical modifications, enabling the exploration of pharmacological activities such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-8(11)7-5(2)10-6(4-9)13-7/h3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVCYUVTTLBJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate with an amine source such as aminomethyl. The reaction is usually carried out in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents at positions 2, 4, and 5. Below is a detailed comparison of Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate with structurally related compounds:

Substituent Variations at Position 2

Research Findings and Structural Insights

- Anti-Diabetic Analogues: Substituted benzylamino groups at position 2 are critical for binding to diabetic targets, with electron-withdrawing groups (e.g., -Cl) enhancing potency .

- Synthetic Challenges: Ethyl 2-ethylimino derivatives required optimized DBTBE methods to avoid starting material recovery, underscoring the sensitivity of imino-group reactions .

- Conformational Effects: X-ray data for a dihydrothiazole derivative revealed non-planar amide orientations, suggesting steric or electronic influences from the thiazole ring .

Biological Activity

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings based on diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of C₆H₈N₂O₂S and a molecular weight of approximately 186.23 g/mol. It features a thiazole ring, which is known for its role in various biological activities. The structure allows for interactions with multiple biological targets, making it a versatile scaffold for drug development.

The primary mode of action for this compound involves the inhibition of the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme is crucial for bacterial cell wall synthesis, and its inhibition disrupts the peptidoglycan layer formation in bacteria, leading to cell lysis and death.

Antibacterial Activity

This compound has demonstrated significant antibacterial potential against both gram-positive and gram-negative bacteria. Notable targets include:

- Staphylococcus epidermidis

- Pseudomonas aeruginosa

- Candida glabrata

- Candida albicans

Studies have shown that this compound exhibits minimum inhibitory concentrations (MIC) ranging from 12.5–25 μg/mL against these pathogens .

Anticancer Activity

Research indicates that this compound possesses cytotoxic effects on various cancer cell lines. A study reported IC₅₀ values ranging from 0.09 to 0.49 μM against K562 cells (a human leukemia cell line), indicating potent anticancer properties. Additionally, derivatives of this compound have been synthesized and tested for their antitumor activity against colorectal cancer models, showing promising results.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC₅₀/MIC Values |

|---|---|---|

| Antibacterial | Staphylococcus epidermidis | 12.5–25 μg/mL |

| Pseudomonas aeruginosa | ||

| Candida glabrata | ||

| Candida albicans | ||

| Anticancer | K562 cells (human leukemia) | 0.09–0.49 μM |

| Colorectal cancer cell lines | Promising results |

Case Study: Antitumor Activity in Colorectal Cancer

In a notable study focusing on colorectal cancer, two derivatives of this compound were synthesized and evaluated for their antitumor effects. Molecular modeling studies indicated strong interactions with beta-catenin , a critical protein in cancer progression. These derivatives demonstrated significant cytotoxicity against colorectal cancer cell lines, highlighting the potential of thiazole derivatives in cancer therapy.

Q & A

Q. What are the standard synthetic methodologies for Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate?

The synthesis typically involves multi-step reactions. A common approach includes coupling isoxazole-5-carboxylic acid derivatives with thiazole precursors using coupling agents like EDC·HCl and HOBT in dichloromethane (DCM) with triethylamine (TEA) as a base . For structurally analogous compounds, the Biginelli reaction (using aldehydes, β-ketoesters, and urea under acidic conditions) has been employed to assemble heterocyclic frameworks .

Example Reaction Conditions:

| Reagent/Condition | Role | Reference |

|---|---|---|

| EDC·HCl, HOBT | Coupling agents | |

| DCM, TEA | Solvent and base | |

| Biginelli reaction (H+ ) | Multi-component condensation |

Q. How is the purity and structural integrity of this compound validated?

Analytical techniques include:

- NMR spectroscopy : To confirm substituent positions and functional groups.

- High-resolution mass spectrometry (HRMS) : For molecular ion validation .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in bond lengths/angles .

Q. What biological screening models are used to evaluate its therapeutic potential?

- Antidiabetic activity : Neonatal NIDDM rat models induced by streptozotocin (STZ), with glucose level monitoring .

- Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Methodological adjustments include:

- Dose-response optimization : Varying concentrations to identify therapeutic windows.

- Metabolite profiling : LC-MS to assess in vivo degradation or active metabolites .

- Structural analogs : Synthesizing derivatives to isolate pharmacophoric groups (e.g., chlorobenzyl amino substitution critical for antidiabetic activity ).

Q. What computational strategies predict binding interactions of this compound with biological targets?

- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions, prioritizing targets like enzyme active sites.

- MD simulations : Assess stability of ligand-protein complexes over time .

- QSAR studies : Correlate substituent electronegativity/logP with bioactivity .

Q. How are crystallization challenges resolved for structural characterization?

- Solvent screening : Testing polar/non-polar solvents for optimal crystal growth.

- Twinned data refinement : SHELXL’s TWIN/BASF commands handle diffraction ambiguities .

- Disorder modeling : Partial occupancy adjustments for flexible substituents .

Q. What strategies optimize multi-step synthetic yields?

- Stepwise monitoring : TLC or HPLC to track intermediate formation.

- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or organocatalysts .

- Microwave-assisted synthesis : Accelerates reaction kinetics in cyclization steps .

Data Analysis and Validation

Q. How are spectroscopic data discrepancies (e.g., NMR shifts) reconciled?

- Variable temperature NMR : Resolves dynamic rotational barriers in substituents.

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously .

- Computational NMR prediction : Tools like ACD/Labs validate experimental shifts .

Q. What statistical methods validate reproducibility in biological assays?

- ANOVA or t-tests : Compare triplicate data for significance (p < 0.05).

- IC50/EC50 curve fitting : Nonlinear regression (e.g., GraphPad Prism) .

- Blinded studies : Minimize bias in high-throughput screens .

Methodological Innovations

Q. How is high-throughput screening (HTS) applied to discover novel bioactivities?

- Bicistronic reporter assays : Identify IRES inhibitors (e.g., T47D cell lines with IGF1R IRES constructs) .

- Fragment-based libraries : Screen 100,000+ compounds for hit identification .

- Resynthesis validation : Confirm activity with ≥97% purity batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.